

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-Bromonicotinoyl Chloride

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Compound of Interest

Compound Name: 5-Bromonicotinoyl chloride

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Introduction

5-Bromonicotinoyl chloride is a versatile bifunctional reagent increasingly utilized in the synthesis of novel kinase inhibitors. Its chemical architecture, featuring a reactive acyl chloride and a synthetically adaptable bromide on a pyridine scaffold, offers a strategic advantage in medicinal chemistry. The pyridine core is a well-established "privileged scaffold" in drug discovery, known for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases. The acyl chloride provides a direct route for amide bond formation, a common structural motif in many kinase inhibitors, by reacting with a variety of amine-containing fragments. Simultaneously, the bromine atom serves as a valuable synthetic handle for introducing further molecular complexity through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

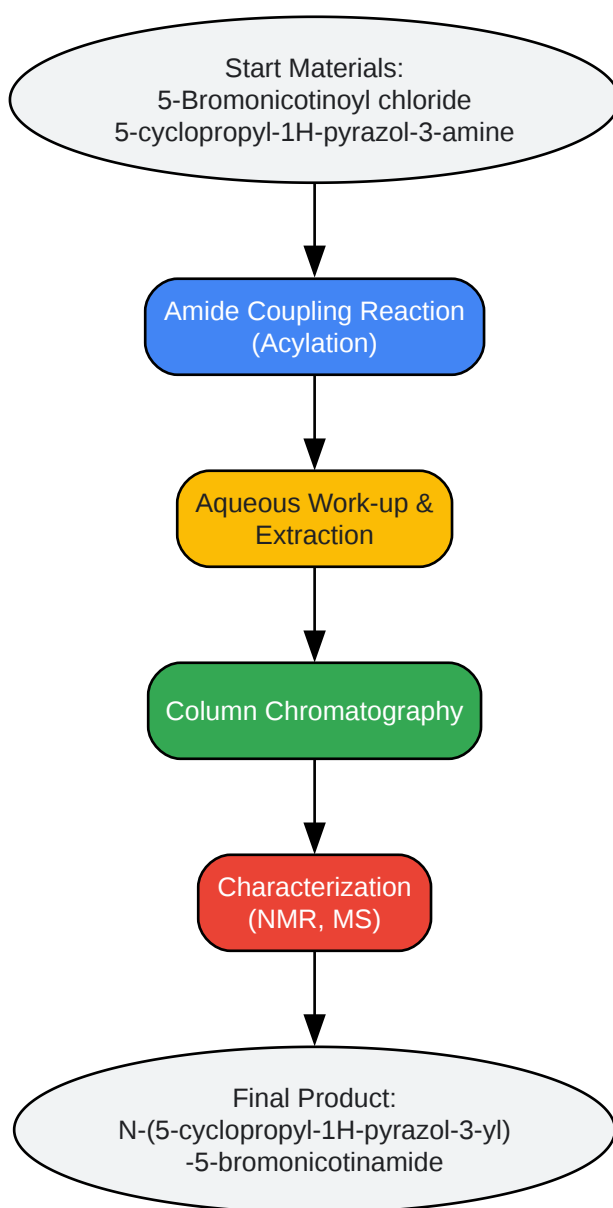
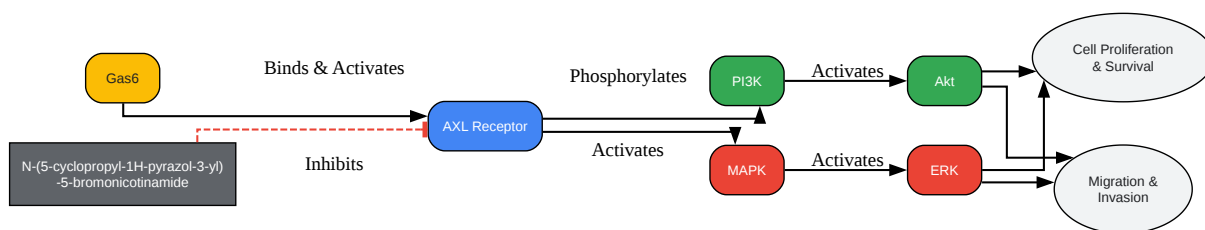
This document provides detailed protocols for the synthesis of a potent AXL receptor tyrosine kinase (AXL) inhibitor, N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-bromonicotinamide, using **5-Bromonicotinoyl chloride**. AXL kinase is a compelling target in oncology due to its role in tumor growth, metastasis, and drug resistance.

Kinase Inhibitor Profile: N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-bromonicotinamide

Parameter	Value	Reference
Target Kinase	AXL Receptor Tyrosine Kinase	[1]
IC50 Value	1.6 nM (for a structurally related compound)	[1]
Chemical Formula	C12H11BrN4O	
Molecular Weight	307.15 g/mol	
Scaffold	Pyrazolyl-nicotinamide	

AXL Kinase Signaling Pathway

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, plays a crucial role in cell survival, proliferation, migration, and invasion.[\[2\]](#) Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[\[2\]](#) Aberrant AXL signaling is implicated in the progression and therapeutic resistance of various cancers.



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